molecular formula C10H13NO2 B12572181 N-[(2-Hydroxyphenyl)methyl]propanamide CAS No. 606925-36-4

N-[(2-Hydroxyphenyl)methyl]propanamide

Cat. No.: B12572181
CAS No.: 606925-36-4
M. Wt: 179.22 g/mol
InChI Key: GINPCYBPPANOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Hydroxyphenyl)methyl]propanamide is an organic compound with the molecular formula C10H13NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Hydroxyphenyl)methyl]propanamide can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzylamine with propanoyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxyphenyl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Hydroxyphenyl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Hydroxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like pyruvate dehydrogenase kinase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to changes in metabolic pathways, such as reduced blood lactate levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Hydroxyphenyl)methyl]propanamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other biological molecules, making it valuable in research and potential therapeutic applications.

Properties

CAS No.

606925-36-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(2-hydroxyphenyl)methyl]propanamide

InChI

InChI=1S/C10H13NO2/c1-2-10(13)11-7-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13)

InChI Key

GINPCYBPPANOFO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.